molecular formula C13H9F2NO B1421520 2-(2,4-Difluorobenzoyl)-5-methylpyridine CAS No. 1187170-63-3

2-(2,4-Difluorobenzoyl)-5-methylpyridine

Cat. No. B1421520
M. Wt: 233.21 g/mol
InChI Key: UWGJUXPAXBOJHH-UHFFFAOYSA-N
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Description

2,4-Difluorobenzoyl chloride is a clear light yellow to yellow liquid . It has been used in the synthesis of 3-oxocyclohex-1-enyl 2,4-difluorobenzoate .


Molecular Structure Analysis

The molecular formula of 2,4-Difluorobenzoyl chloride is C7H3ClF2O . The molecular weight is 176.55 g/mol .


Physical And Chemical Properties Analysis

2,4-Difluorobenzoyl chloride has a density of 1.437 g/mL at 25 °C (lit.) . It is a clear light yellow to yellow liquid .

Scientific Research Applications

  • Synthesis and Characterization of Derivatives :

    • Reactions of 2-aminopyridine and 2-amino-5-methylpyridine with fluorine-containing compounds have been explored to synthesize new chemical structures. For instance, reactions involving tetrafluorobenzoyl chloride yielded N,N'-diaroylpyridinium salts, which were converted into pyrido[1,2-a]quinazolin-6-ones. These compounds were analyzed using NMR spectroscopy and other techniques (Nosova et al., 2004).
    • Another study involved analyzing the structure of a phthalide derivative, which included a methylpyridinyl group. The study used X-ray diffraction, IR spectroscopy, and quantum chemical computation to elucidate the molecule's structure (Yılmaz et al., 2020).
  • Complex Formation and Structural Analysis :

    • Research on benzo-15-crown-5 ethers, including those formed with 2-aminopyridine derivatives, revealed insights into their crystalline structures and tautomeric equilibria. The study involved analyzing the compounds' spectra in various solvents (Hayvalı et al., 2003).
    • The construction of lanthanide ternary complexes using 2,4-difluorobenzoic acid and methyl-bipyridine derivatives was also studied. The research included analyzing crystal structures, thermoanalysis, and luminescence properties (Du et al., 2020).
  • Chemical Reactions and Transformations :

    • Research on the conversions of 2-aminopyridines into various derivatives provides insights into the chemical reactions and potential applications of these compounds. The study focused on the methylene substitution and displacement reactions (Katritzky et al., 1995).
    • A study on the hydrodesulfurization of dibenzothiophene and hydrodenitrogenation of methylpyridine over a catalyst highlighted the mutual influence of sulfur and nitrogen-containing compounds in these processes (Egorova & Prins, 2004).
  • Physical Properties Analysis :

    • An investigation into the polymorphism and phase transitions in 2-(2,4-dinitrobenzyl)-3-methylpyridine utilized solid-state NMR and other techniques. This study provided valuable information on the material's physical properties (Schmidt et al., 1999).

Safety And Hazards

2,4-Difluorobenzoyl chloride is classified as a flammable liquid (Category 2) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It also has hazard statements H225 .

properties

IUPAC Name

(2,4-difluorophenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c1-8-2-5-12(16-7-8)13(17)10-4-3-9(14)6-11(10)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGJUXPAXBOJHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801222671
Record name (2,4-Difluorophenyl)(5-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Difluorobenzoyl)-5-methylpyridine

CAS RN

1187170-63-3
Record name (2,4-Difluorophenyl)(5-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187170-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Difluorophenyl)(5-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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